molecular formula C8H15NO4S B12684777 L-Alanine, N-acetyl-3-(propylsulfinyl)- CAS No. 1424-26-6

L-Alanine, N-acetyl-3-(propylsulfinyl)-

Cat. No.: B12684777
CAS No.: 1424-26-6
M. Wt: 221.28 g/mol
InChI Key: PAWAYUCPVWXEKQ-CVSPRKDYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanine, N-acetyl-3-(propylsulfinyl)- is a compound with the molecular formula C8H15NO4S and a molecular weight of 221.27 g/mol It is a derivative of L-Alanine, where the amino group is acetylated, and a propylsulfinyl group is attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine, N-acetyl-3-(propylsulfinyl)- typically involves the acetylation of L-Alanine followed by the introduction of the propylsulfinyl group. The acetylation can be achieved using acetic anhydride in the presence of a base such as pyridine. The propylsulfinyl group can be introduced through a sulfoxidation reaction using propyl sulfide and an oxidizing agent like hydrogen peroxide under controlled conditions .

Industrial Production Methods

Industrial production of L-Alanine, N-acetyl-3-(propylsulfinyl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

L-Alanine, N-acetyl-3-(propylsulfinyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Alanine, N-acetyl-3-(propylsulfinyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Alanine, N-acetyl-3-(propylsulfinyl)- involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress levels. The acetyl group can modulate the compound’s interaction with enzymes and receptors, potentially affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanine, N-acetyl-3-(propylsulfinyl)- is unique due to the presence of the propylsulfinyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for studying sulfur-containing amino acids and their derivatives .

Properties

CAS No.

1424-26-6

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

(2R)-2-acetamido-3-propylsulfinylpropanoic acid

InChI

InChI=1S/C8H15NO4S/c1-3-4-14(13)5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-,14?/m0/s1

InChI Key

PAWAYUCPVWXEKQ-CVSPRKDYSA-N

Isomeric SMILES

CCCS(=O)C[C@@H](C(=O)O)NC(=O)C

Canonical SMILES

CCCS(=O)CC(C(=O)O)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.